2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water, which offers several advantages such as shorter reaction times, mild reaction conditions, and easy workup . The reaction is carried out under one-pot conditions, and the desired product is obtained in excellent yield by simply stirring the reaction mixture at room temperature.
Another method involves the use of an acidic ionic liquid as a catalyst. This method also employs a simple reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature . The formation of the target compound is confirmed by NMR, IR, and ESI-MS analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly catalysts, such as meglumine and ionic liquids, are likely to be employed to ensure efficient and sustainable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thione group and the triazolidine ring, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted triazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules
Industry: The eco-friendly synthesis methods and the compound’s stability make it suitable for industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolidine-3-thione: This compound shares the triazolidine-3-thione core structure but lacks the tetramethyl substitution.
1,2,4-Triazole: A related compound with a triazole ring structure.
Uniqueness
The uniqueness of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione lies in its tetramethyl substitution, which enhances its stability and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
115029-47-5 |
---|---|
Molekularformel |
C6H13N3S |
Molekulargewicht |
159.26 g/mol |
IUPAC-Name |
2,4,5,5-tetramethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C6H13N3S/c1-6(2)7-9(4)5(10)8(6)3/h7H,1-4H3 |
InChI-Schlüssel |
DBKIGYJIJSFQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NN(C(=S)N1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.